METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE
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Overview
Description
METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-methyl-3-nitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is followed by the reduction of the nitro group to an amine, and subsequent acylation with 2-methyl-3-nitrobenzoic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid or base.
Major Products Formed:
Reduction: Methyl 4-(2-methyl-3-aminobenzamido)benzoate.
Substitution: Various substituted benzoates.
Hydrolysis: 4-(2-methyl-3-nitrobenzamido)benzoic acid
Scientific Research Applications
METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- ETHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE
- METHYL 4-(2,3-DINITROXYPROPYL)BENZOATE
Comparison: METHYL 4-(2-METHYL-3-NITROBENZAMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-13(4-3-5-14(10)18(21)22)15(19)17-12-8-6-11(7-9-12)16(20)23-2/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECIVJZZTOAYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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